![molecular formula C11H13N3O B1489223 (E)-1-(3-aminoazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one CAS No. 2092877-30-8](/img/structure/B1489223.png)
(E)-1-(3-aminoazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one
Overview
Description
(E)-1-(3-aminoazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one, or 3-aminoazetidine-1-prop-2-en-1-one (AAP), is a heterocyclic compound with a wide range of applications in organic synthesis and medicinal chemistry. It is an important synthetic intermediate used in the synthesis of various biologically active compounds, such as antibiotics, anti-inflammatory agents, and anti-cancer drugs. AAP has also been used in the development of novel catalysts and reagents for organic synthesis.
Scientific Research Applications
Synthesis and Versatility
- The synthesis of azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moiety showcases the versatility of related compounds in generating a range of heterocyclic derivatives. These compounds are synthesized through reactions with N-nucleophiles, demonstrating their utility as building blocks for complex molecules with potential applications in material science and pharmaceuticals (Farag et al., 2011).
Material Science Applications
- Novel positional isomers exhibit different phosphorescent colors and quantum yields, demonstrating the potential of such compounds in the development of organic materials with dynamic functional properties. These materials can switch phosphorescent colors in response to acid-base vapor stimuli, indicating their use in sensors and switches (Li & Yong, 2019).
Synthesis of Nilotinib
- The synthesis process of Nilotinib, involving cyclization and condensation reactions, highlights the role of similar compounds in synthesizing selective inhibitors of kinases. This process exemplifies the application of such compounds in the development of targeted therapies (Yankun et al., 2011).
Nucleoside Analogues for Antiviral Research
- The synthesis of nucleoside analogs replacing the oxetane ring in oxetanocin-A with an azetidine ring linked to a nucleic base through an N-N bond. Although these compounds did not show significant antiviral activity in cell culture tests, they represent a new class of nucleoside analogs with potential applications in antiviral research (Hosono et al., 1994).
Anticancer Agents
- The design and synthesis of 4-amino-5-cinnamoylthiazoles as chalcone-like anticancer agents, where derivatives showed significant antiproliferative activities against human cancer cell lines. This underscores the therapeutic potential of structurally related compounds in cancer treatment (Ayati et al., 2018).
properties
IUPAC Name |
(E)-1-(3-aminoazetidin-1-yl)-3-pyridin-3-ylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-10-7-14(8-10)11(15)4-3-9-2-1-5-13-6-9/h1-6,10H,7-8,12H2/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRDBNLPUHUYPS-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CN=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CN=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-aminoazetidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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